![molecular formula C56H87NO16 B8038118 [4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B8038118.png)
[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Übersicht
Beschreibung
It is primarily used as an anticancer drug and has been approved by the Food and Drug Administration for the treatment of advanced renal cell carcinoma . CCI-779 has shown promising antitumor activity in various types of cancer, including breast cancer, glioma, endometrial cancer, and mantle cell lymphoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CCI-779 involves the acylation of rapamycin. One method employs lipase-catalyzed regioselective acylation of rapamycin with environmentally friendly acyl donors . Another method involves the use of 3-hydroxy-2-(hydroxymethyl)-2-methyl propanoate for acylation on the C42 hydroxyl group of rapamycin .
Industrial Production Methods
Industrial production of CCI-779 involves the preparation of purified crystalline CCI-779. The process includes the preparation of the dioxane of 5 carboxyl of 2,2,5 trimethyl 1,3 . The method ensures the production of CCI-779 with significant inhibition effects on tumor growth .
Analyse Chemischer Reaktionen
Types of Reactions
CCI-779 undergoes various chemical reactions, including inhibition of mTOR kinase activity and suppression of global protein synthesis . It does not require FKBP12 for its high-dose drug effect, which leads to profound translational repression .
Common Reagents and Conditions
Common reagents used in the preparation of CCI-779 include lipase, p-nitrophenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate, and 3-hydroxy-2-(hydroxymethyl)-2-methyl propanoate . The reaction conditions often involve optimizing temperature, solvents, and additives to achieve high conversion rates .
Major Products Formed
The major product formed from the acylation of rapamycin is CCI-779, which exhibits significant antitumor activity .
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The compound's structure indicates significant complexity due to its multiple functional groups and large molecular size. It has a molecular formula of and a molecular weight of approximately 958 Da. The presence of hydroxyl (-OH) groups suggests potential for hydrogen bonding and solubility in polar solvents.
Physical Properties
The compound exhibits a high LogP value of 7.4, indicating substantial lipophilicity which may affect its bioavailability and distribution in biological systems. Its polar surface area is 205 Ų, which can influence permeability across biological membranes.
Pharmaceutical Applications
The compound is structurally related to known pharmacological agents such as Everolimus and Temsirolimus, which are mTOR inhibitors used in cancer therapy. The potential application of this compound could be in the development of new anti-cancer drugs targeting similar pathways.
Case Study: Anticancer Activity
Research has shown that mTOR inhibitors can effectively suppress tumor growth by inhibiting cell proliferation. Investigating the specific activity of this compound against various cancer cell lines could provide insights into its therapeutic potential.
Biological Research
Due to its complex structure, the compound may serve as a valuable tool in biological studies aimed at understanding cellular mechanisms and signaling pathways.
Case Study: Cellular Mechanism Studies
Studies involving similar compounds have demonstrated their ability to modulate cellular pathways related to growth and metabolism. This compound could be evaluated for its effects on signaling pathways in various cell types.
Material Science
The unique structural features of the compound may lend it properties suitable for development in nanotechnology or materials science applications, particularly in creating drug delivery systems.
Case Study: Drug Delivery Systems
Research into polymer-based drug delivery systems has shown that compounds with high lipophilicity can enhance the solubility and stability of poorly soluble drugs. This compound could be explored as a component in such systems.
Data Tables
Wirkmechanismus
CCI-779 exerts its effects by inhibiting the mTOR kinase function. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival . CCI-779 binds to the FKBP12-rapamycin binding domain, leading to the inhibition of mTOR signaling and suppression of protein synthesis . This results in cell cycle arrest and decreased cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which CCI-779 is derived.
Everolimus (RAD001): Another mTOR inhibitor used in cancer treatment.
Deforolimus (AP23573): An mTOR inhibitor with similar mechanisms of action.
Uniqueness of CCI-779
CCI-779 is unique in its ability to inhibit mTOR signaling through an FKBP12-independent mechanism at high doses . This distinctive high-dose effect leads to profound translational repression, making it a potent anticancer agent .
Biologische Aktivität
The compound is a complex organic molecule with potential biological activities that warrant detailed examination. This article provides an overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by a large molecular structure with a molecular formula of and a molecular weight of approximately 958 Da. The structure includes multiple functional groups that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 958 Da |
LogP | 7.4 |
Rotatable Bonds | 9 |
Hydrogen Bond Acceptors | 13 |
Hydrogen Bond Donors | 3 |
The biological activity of this compound has been linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of the mTOR signaling pathway, which is crucial for cell growth and proliferation. mTOR inhibitors are often explored for their potential in cancer therapy due to their ability to suppress tumor growth.
- mTOR Inhibition : The compound's structural similarity to known mTOR inhibitors suggests it may effectively inhibit mTORC1 and mTORC2 complexes. This inhibition can lead to reduced phosphorylation of key substrates involved in cell cycle progression and metabolism .
- Cellular Effects : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by promoting the activation of pro-apoptotic proteins and inhibiting anti-apoptotic signals .
- Anti-inflammatory Properties : Research has also indicated potential anti-inflammatory effects, possibly through the modulation of cytokine production and signaling pathways involved in inflammation .
Case Studies
Several case studies have explored the biological effects of similar compounds within the same chemical class:
- Study on Cancer Cell Lines : A study demonstrated that a related compound significantly reduced viability in renal cell carcinoma (RCC) lines by inducing cell cycle arrest and apoptosis . The findings suggest that this compound may have similar effects.
- Neuroprotective Effects : Another investigation examined compounds with structural similarities in neurodegenerative models. Results indicated potential neuroprotective properties through the modulation of glutamate receptors and reduction of oxidative stress markers .
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Antitumor Activity : In vivo studies have shown promising antitumor activity against various cancer types, including breast cancer and lymphoma. The mechanism appears to involve both direct cytotoxicity and immunomodulatory effects .
- Pharmacokinetics : Understanding the pharmacokinetic properties is crucial for evaluating therapeutic potential. Studies indicate a favorable absorption profile with significant bioavailability in preclinical models .
Eigenschaften
IUPAC Name |
[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNZQVSJQDFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H87NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water; soluble in alcohol, Solubility is independent of pH, Soluble in water | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1572 | |
Record name | Temsirolimus | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division. Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells. When mTOR was inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway was blocked. In in vitro studies using renal cell carcinoma cell lines, temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor., Temsirolimus, an inhibitor of mammalian target of rapamycin (mTOR) kinase, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis), inhibition of apoptosis. Although the exact mechanism of action has not been fully elucidated, temsirolimus binds with high affinity to the intracellular protein FK506 binding protein-12 in vitro, forming a drug-protein complex that inhibits the activation of mTOR, which regulates cell division. This disruption of mTOR signaling suppresses proteins that regulate cell-cycle progression, thereby blocking cells in the G1 phase of the cell cycle. Inhibition of mTOR by temsirolimus also has been associated with reduced expression of hypoxia inducible factor 1alpha and 2alpha (HIF-1alpha and HIF-2alpha) in vitro, resulting in reduced expression of vascular endothelial growth factor (VEGF) and a potential antiangiogenic effect., Temsirolimus inhibited T lymphocyte activity in mice, but the effects were reversible and T lymphocyte activity returned to normal within 24 hours of discontinuance. No consistent effect on lymphocyte population or activation was demonstrated in humans. However, infections may result from immunosuppression., The phosphatidylinositol 3-kinase (PI3-K)/mammalian target of rapamycin (mTOR) signal transduction pathway integrates signals from multiple receptor tyrosine kinases to control cell proliferation and survival. Key components of the pathway are the lipid kinase PI3-K, the small guanosine triphosphate-binding protein Rheb, and the protein kinases Akt and mTOR. Important natural inhibitors of the pathway include the lipid phosphatase PTEN and the tuberous sclerosis complex. Several components of this pathway are targeted by investigational antineoplastic agents. Rapamycin (sirolimus), the prototypic mTOR inhibitor, exhibits activity in acute myeloid leukemia. Three rapamycin analogs, temsirolimus, everolimus, and AP23573, are in clinical trials for various hematologic malignancies. Temsirolimus has produced a 38% overall response rate in relapsed mantle cell lymphoma, and AP23573 has demonstrated activity in acute leukemia. Everolimus is undergoing clinical testing in lymphoma (Hodgkin and non-Hodgkin) and multiple myeloma. In addition, perifosine, an inhibitor of Akt activation that exhibits substantial antimyeloma activity in preclinical models, is being examined in relapsed multiple myeloma. Based on results obtained to date, it appears that inhibitors of the PI3-K/mTOR pathway hold promise as single agents and in combination for hematologic malignancies., For more Mechanism of Action (Complete) data for Temsirolimus (7 total), please visit the HSDB record page. | |
Details | PMID:16916489, Witzig TE, Kaufmann SH; Curr Treat Options Oncol 7 (4): 285-94 (2006) | |
Record name | Temsirolimus | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, White solid | |
CAS No. |
162635-04-3 | |
Record name | 42-[2,2-bis(hydroxymethyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Temsirolimus | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.